

# Introduction: The Quest for Precision in Dopaminergic Modulation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                        |
|----------------|----------------------------------------|
| Compound Name: | 4-(Benzyl)oxy)piperidine hydrochloride |
| Cat. No.:      | B113041                                |

[Get Quote](#)

The neurotransmitter dopamine is a cornerstone of central nervous system function, orchestrating a vast array of processes including motor control, cognition, motivation, and reward.<sup>[1][2]</sup> The profound influence of dopamine is mediated by a family of five G protein-coupled receptors (GPCRs), designated D1 through D5.<sup>[3]</sup> These receptors are categorized into two main subfamilies: the D1-like (D1 and D5 receptors), which couple to G<sub>αs/olf</sub> proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), and the D2-like (D2, D3, and D4 receptors), which couple to G<sub>αi/o</sub> proteins to inhibit adenylyl cyclase and decrease cAMP.<sup>[1][2][4][5][6]</sup>

Dysregulation of dopaminergic signaling is a key factor in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.<sup>[3][7]</sup> Consequently, dopamine receptors are primary targets for therapeutic intervention.<sup>[8]</sup> Antipsychotic drugs, for instance, historically function by antagonizing D2 receptors.<sup>[4][5][7]</sup> However, the clinical utility of many early antagonists was hampered by a lack of receptor selectivity. Non-specific binding to other dopamine receptor subtypes, as well as other neurotransmitter systems like serotonin or histamine receptors, often leads to a host of undesirable side effects, ranging from debilitating extrapyramidal symptoms (EPS) and movement disorders to sedation and metabolic complications.<sup>[9][10]</sup>

This has fueled a dedicated search for novel dopamine antagonists with refined selectivity profiles. The guiding principle is that by precisely targeting the specific receptor subtype implicated in a disease process while avoiding others, it is possible to maximize therapeutic

efficacy and dramatically improve a drug's safety and tolerability.[\[9\]](#)[\[10\]](#) This guide provides an in-depth comparison of novel dopamine antagonists, grounded in the experimental methodologies used to define their selectivity and the causal logic that underpins these technical choices.

## PART 1: Methodologies for Assessing Antagonist Selectivity

Evaluating the selectivity of a novel compound is a multi-step process that moves from initial binding affinity to functional cellular responses. The choice of each assay is critical for building a comprehensive and trustworthy pharmacological profile.

### Radioligand Binding Assays: Quantifying Affinity

The foundational method for determining a compound's affinity for a receptor is the radioligand binding assay.[\[11\]](#) This technique directly measures the interaction between a ligand and a receptor, providing a quantitative measure of the strength of this interaction.

**Causality Behind Experimental Choice:** Before assessing a compound's functional effect (i.e., whether it activates or inhibits a receptor), we must first establish if it binds to the target and with what affinity. A compound that does not bind cannot have a direct effect. Competitive binding assays are the gold standard for this initial characterization, allowing for the determination of the inhibitory constant ( $K_i$ ), a measure of the antagonist's binding affinity.[\[11\]](#) A lower  $K_i$  value signifies a higher binding affinity.

#### Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system to determine the  $K_i$  of a novel antagonist at a specific dopamine receptor subtype (e.g., D2).

- Preparation of Receptor Source:
  - Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO cells) engineered to express a high density of a single human dopamine receptor subtype (e.g., hD2R).[\[12\]](#)[\[13\]](#) This ensures that binding is specific to the target of interest.

- Homogenize the cells and isolate the membrane fraction via centrifugation. The final membrane preparation is resuspended in a suitable buffer and the total protein concentration is determined.
- Assay Setup:
  - In a 96-well plate, set up triplicate wells for three conditions:
    - Total Binding: Add receptor membranes and a fixed concentration of a specific radioligand (e.g., [<sup>3</sup>H]-Spiperone for D2/D3 receptors).[\[14\]](#)
    - Non-specific Binding (NSB): Add receptor membranes, the radioligand, and a high concentration of a known, non-labeled "cold" ligand (e.g., 1  $\mu$ M Haloperidol) to saturate all specific binding sites.[\[14\]](#) This measures the amount of radioligand that binds to components other than the receptor.
    - Competitive Binding: Add receptor membranes, the radioligand, and varying concentrations of the novel unlabeled antagonist (typically spanning a 5-log unit range).[\[11\]](#)
- Incubation and Separation:
  - Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
  - Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[\[11\]](#) This separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand (which passes through).
  - Wash the filters multiple times with ice-cold buffer to remove any remaining free radioligand.
- Quantification and Analysis:
  - Place the filters into scintillation vials with scintillation fluid.
  - Quantify the radioactivity trapped on each filter using a scintillation counter.

- Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.
- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the novel antagonist's concentration. This will produce a sigmoidal curve.
- Determine  $IC_{50}$ : The  $IC_{50}$  is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.
- Calculate  $K_i$ : Convert the  $IC_{50}$  to the  $K_i$  using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_D)$ , where  $[L]$  is the concentration of the radioligand and  $K_D$  is its dissociation constant.[\[12\]](#)

Diagram: Competitive Radioligand Binding Assay Workflow





[Click to download full resolution via product page](#)

Caption: Key signaling pathways for dopamine receptors.

#### Experimental Protocol: D2-like Receptor cAMP Inhibition Assay (HTRF)

- Cell Culture: Use a CHO cell line stably expressing the human D2 receptor and a biosensor system (e.g., HTRF cAMP dynamic 2 kit).
- Assay Setup (Antagonist Mode):
  - Plate the cells in a 96- or 384-well plate.
  - Pre-incubate the cells with a range of concentrations of the novel antagonist.
  - Stimulate the cells with a known D2 receptor agonist (e.g., dopamine or quinpirole) at a concentration that elicits a sub-maximal response ( $EC_{80}$ ). [15] This ensures that an antagonist has a signal window to inhibit.
  - Include control wells with no antagonist (agonist only) and no agonist (basal).

- **Forskolin Stimulation:** Add forskolin to all wells to stimulate adenylyl cyclase and produce a high baseline level of cAMP. [15] The agonist's effect will be to inhibit this forskolin-induced cAMP production.
- **Lysis and Detection:**
  - Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody coupled to a donor fluorophore and cAMP coupled to an acceptor fluorophore).
  - In the absence of cellular cAMP, the antibody binds the labeled cAMP, bringing the fluorophores into close proximity and generating a high FRET signal.
  - Cellular cAMP produced in the assay competes with the labeled cAMP for antibody binding, reducing the FRET signal.
- **Data Analysis:** The HTRF signal is inversely proportional to the intracellular cAMP concentration. The antagonist's effect is measured by its ability to reverse the agonist-induced decrease in cAMP. Plot the signal against the antagonist concentration to determine the  $IC_{50}$  for functional inhibition.

#### Experimental Protocol: $\beta$ -Arrestin Recruitment Assay

- **Cell Line:** Use a cell line (e.g., U2OS) engineered to co-express the dopamine receptor of interest fused to a fragment of a reporter enzyme (e.g.,  $\beta$ -galactosidase) and  $\beta$ -arrestin fused to the complementary enzyme fragment. [12]
- **Assay Setup (Antagonist Mode):**
  - Plate the cells and pre-incubate with varying concentrations of the novel antagonist.
  - Stimulate the cells with an  $EC_{80}$  concentration of a reference agonist (e.g., dopamine).
- **Mechanism:** Agonist activation of the receptor induces a conformational change that promotes the binding of the  $\beta$ -arrestin fusion protein. This brings the two enzyme fragments together, forming an active enzyme.
- **Detection:** Add a chemiluminescent substrate for the reconstituted enzyme. The amount of light produced is directly proportional to the extent of  $\beta$ -arrestin recruitment.

- Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced light signal. Plot the signal against the antagonist concentration to calculate an  $IC_{50}$ .

## PART 2: Comparative Analysis of Novel vs. Established Antagonists

The true measure of a novel antagonist is its performance relative to existing compounds. By comparing binding affinity ( $K_i$ ) across all dopamine receptor subtypes and other key CNS receptors, a selectivity profile emerges. A higher  $K_i$  ratio between off-target and on-target receptors indicates greater selectivity.

Table 1: Comparative Binding Affinity ( $K_i$ , nM) and Selectivity Profiles

| Compound                | Class /Type            | D1    | D2  | D3  | D4  | D5    | 5-HT2A | Selec tivity (Ki D3 / Ki D2) | D2/D3 Notes                                                  |
|-------------------------|------------------------|-------|-----|-----|-----|-------|--------|------------------------------|--------------------------------------------------------------|
| Established Antagonists |                        |       |     |     |     |       |        |                              |                                                              |
| Haloperidol             | Typical Antipsychotic  | >1000 | 1.2 | 0.7 | 5.0 | >1000 | 100    | 0.6                          | High D2/D3 affinity, but poor subtype selectivity. [16] [17] |
| Clozapine               | Atypical Antipsychotic | 85    | 125 | 40  | 21  | 170   | 13     | 0.3                          | "Dirty drug" with broad receptor activity. [8] [16]          |
| Risperidone             | Atypical Antipsychotic | 280   | 3.5 | 7.3 | 7.2 | 560   | 0.16   | 2.1                          | Potent D2 and 5-HT2A antagonists                             |

nist.

[16]

[18]

---

|        |       |                                   |            |     |     |            |            |            |     |                                                        |
|--------|-------|-----------------------------------|------------|-----|-----|------------|------------|------------|-----|--------------------------------------------------------|
| Amisul | pride | Atypic<br>al<br>Antips<br>ychotic | >1000<br>0 | 2.8 | 3.2 | >1000<br>0 | >1000<br>0 | >1000<br>0 | 1.1 | Highly<br>selecti<br>ve for<br>D2/D3<br>recept<br>ors. |
|--------|-------|-----------------------------------|------------|-----|-----|------------|------------|------------|-----|--------------------------------------------------------|

[19]

---

Novel  
Antag  
onists

---

Unpre  
cedent  
ed  
selecti  
vity for  
D2  
over  
D3  
and  
other  
recept  
ors.

[10]

---

|       |                      |                     |    |       |            |            |            |     |                                                                                   |
|-------|----------------------|---------------------|----|-------|------------|------------|------------|-----|-----------------------------------------------------------------------------------|
| ML321 | D2-<br>Selecti<br>ve | Novel<br>>1000<br>0 | 58 | ~4000 | >1000<br>0 | >1000<br>0 | >1000<br>0 | ~80 | Highly<br>selecti<br>ve for<br>D2<br>over<br>D3<br>and<br>other<br>recept<br>ors. |
|-------|----------------------|---------------------|----|-------|------------|------------|------------|-----|-----------------------------------------------------------------------------------|

[10]

---

|             |                      |                |                               |    |   |   |   |       |                                                                     |
|-------------|----------------------|----------------|-------------------------------|----|---|---|---|-------|---------------------------------------------------------------------|
| ABT-<br>925 | D3-<br>Selecti<br>ve | Novel<br>>1000 | ~100x<br>higher<br>than<br>D3 | ~1 | - | - | - | ~0.01 | High<br>affinity<br>and<br>selecti<br>vity for<br>D3<br>over<br>D2. |
|-------------|----------------------|----------------|-------------------------------|----|---|---|---|-------|---------------------------------------------------------------------|

---

|          |                        |         |          |     |      |         |     |               |                                                           |
|----------|------------------------|---------|----------|-----|------|---------|-----|---------------|-----------------------------------------------------------|
| Mesdo    | Novel                  |         |          |     |      |         |     |               | In development for Parkinson's-related dyskin esias.      |
| petam    | D3-                    | -       | -        | -   | -    | -       | -   | D3 Antagonist | [20]                                                      |
| (IRL790) | Selective              | -       | -        | -   | -    | -       | -   |               |                                                           |
| ENX-104  | Novel D2/D3 Antagonist | -       | 0.01-0.1 | 0.2 | 1.6  | -       | -   | 2-20          | Potent D2/D3 antagonist; being studied for anhedonia.     |
| UNC994   | Biased D2 Ligand       | >1000 0 | 79       | 10  | 1000 | >1000 0 | 500 | 0.13          | $\beta$ -arrestin biased ligand; D2 G-protein antagonist. |

---

Note:  $K_i$  values are compiled from multiple sources and represent approximate comparative values. Exact values can vary based on experimental conditions.

Analysis of Selectivity:

- **Established Drugs:** Traditional antipsychotics like Haloperidol show high potency at D2 receptors but are not selective over D3 receptors. [16][17] Atypical agents like Amisulpride achieve D2/D3 selectivity by avoiding other receptor families, but do not differentiate well between D2 and D3. [19]\* **D2-Selective Novel Antagonists:** ML321 represents a significant breakthrough, demonstrating approximately 80-fold selectivity for the D2 receptor over the highly similar D3 receptor. [10] This was achieved by designing a molecule that lacks a traditional positively charged amine and adopts a unique binding pose. [10] Such a tool compound could allow researchers to finally dissect the specific role of D2 blockade in therapeutic effects versus side effects.
- **D3-Selective Novel Antagonists:** Conversely, compounds like ABT-925 and Mesdopetam are designed to preferentially target the D3 receptor. [20] The rationale is that D3 receptors are highly expressed in limbic brain regions associated with cognition and mood, and their selective blockade may offer therapeutic benefits for negative symptoms of schizophrenia or movement disorders without the motor side effects associated with high striatal D2 blockade. [23]\* **Biased Antagonists:** UNC9994 exemplifies a paradigm shift from simple receptor affinity to functional selectivity. It acts as an antagonist at the G-protein signaling pathway of the D2 receptor while simultaneously acting as a partial agonist at the β-arrestin pathway. [24] [22] This functional bias could potentially separate the antipsychotic effects from the motor side effects, offering a novel therapeutic strategy.

## Conclusion and Future Directions

The landscape of dopamine antagonist development is rapidly evolving from a "one-size-fits-all" D2 blockade approach to a nuanced strategy of targeting specific receptor subtypes and even specific intracellular signaling pathways. As demonstrated, novel compounds like ML321 and ABT-925 offer unprecedented subtype selectivity, providing powerful tools to probe receptor function and promising lead structures for safer medications.

The future of the field lies in leveraging these advanced pharmacological concepts. The development of biased antagonists that can selectively modulate G-protein versus β-arrestin signaling holds the potential to engineer drugs with precisely tailored effects, finally disentangling the desired therapeutic outcomes from the mechanisms that produce debilitating side effects. The rigorous application of the comparative experimental workflows detailed in this guide is the critical path forward in validating these next-generation therapeutics and realizing the goal of precision medicine for neuropsychiatric disorders.

## References

- Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - *Frontiers*. (URL: [\[Link\]](#))
- Biochemistry, Dopamine Receptors - *StatPearls* - NCBI Bookshelf - NIH. (URL: [\[Link\]](#))
- Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - *PubMed Central*. (URL: [\[Link\]](#))
- Dopamine receptor - *Wikipedia*. (URL: [\[Link\]](#))
- Is Regionally Selective D2/D3 Dopamine Occupancy Sufficient for Atypical Antipsychotic Effect? (PDF)
- Molecular Biology of the Dopamine Receptor Subtypes - *ACNP*. (URL: [\[Link\]](#))
- Intrinsic Efficacy of Antipsychotics at Human D2, D3, and D4 Dopamine Receptors: Identification of the Clozapine Metabolite N-Desmethylclozapine as a D2/D3 Partial Agonist - *ResearchG*
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (URL: [\[Link\]](#))
- An Overview of Dopamine Receptor Pharmacology - *News-Medical.Net*. (URL: [\[Link\]](#))
- Acutely administered antipsychotic drugs are highly selective for dopamine D2 over D3 receptors - *PubMed*. (URL: [\[Link\]](#))
- Cortical Dopamine D2/D3 Receptors Are a Common Site of Action for Antipsychotic Drugs— An Original Patient Data Meta-analysis of the SPECT and PET In Vivo Receptor Imaging Liter
- Investigational dopamine antagonists for the treatment of schizophrenia - *Avance Care*. (URL: [\[Link\]](#))
- Radioligand Binding Assay | *Gifford Bioscience*. (URL: [\[Link\]](#))
- Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - *PubMed Central*. (URL: [\[Link\]](#))
- Dopamine receptors – *IUPHAR Review 13* - *PMC* - *PubMed Central*. (URL: [\[Link\]](#))
- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - *MDPI*. (URL: [\[Link\]](#))
- ENX-104 - *Wikipedia*. (URL: [\[Link\]](#))
- The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions - *PubMed Central*. (URL: [\[Link\]](#))
- Antipsychotic efficacy: Relationship to optimal D2-receptor occupancy | *European Psychi*
- Dazzled by the dominions of dopamine: clinical roles of D3, D2, and D1 receptors | *CNS Spectrums* | *Cambridge Core*. (URL: [\[Link\]](#))

- Pharmacological modulation of dopamine receptors reveals distinct brain-wide networks associated with learning and motivation in non-human primates - PMC - PubMed Central. (URL: [\[Link\]](#))
- Highly selective compound could treat neuropsychiatric disorders with fewer side effects. (URL: [\[Link\]](#))
- Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - NCBI. (URL: [\[Link\]](#))
- Dopamine Receptor Antagonists Clinical Trial Pipeline - GlobeNewswire. (URL: [\[Link\]](#))
- Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed Central. (URL: [\[Link\]](#))
- Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC - PubMed Central - NIH. (URL: [\[Link\]](#))
- (PDF)
- Dopamine Antagonists | Harvard C
- IRLAB receives positive feedback from EMA confirming alignment with FDA on Phase III program for Mesdopetam. (URL: [\[Link\]](#))
- New Drugs Approvals by FDA and EMA: 2020 Recap | Radio Data Compil
- Addex Spin-Out Neurosterix has started a Phase 1 Clinical Study with M4 PAM - NTX-253 for Schizophrenia - BioSpace. (URL: [\[Link\]](#))
- Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry - ACS Public
- Discovery of  $\beta$ -Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy | PNAS. (URL: [\[Link\]](#))
- D3 Human Dopamine GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. (URL: [\[Link\]](#))
- Development and Characterization of Novel Selective, Non-Basic Dopamine D 2 Receptor Antagonists for the Treatment of Schizophrenia - MDPI. (URL: [\[Link\]](#))
- (PDF)
- Discovery of  $\beta$ -Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic. (URL: [\[Link\]](#))
- Apomorphine differentially engages the cAMP and  $\beta$ -arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC - NIH. (URL: [\[Link\]](#))
- Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC - PubMed Central. (URL: [\[Link\]](#))
- Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy | Journal of Medicinal Chemistry - ACS Public
- FDA Action Update, February 2025: Approvals, Design

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 5. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acnp.org [acnp.org]
- 7. The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective compound could treat neuropsychiatric disorders with fewer side effects | NIH Intramural Research Program [irp.nih.gov]
- 10. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]

- 16. Acutely administered antipsychotic drugs are highly selective for dopamine D2 over D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cortical Dopamine D2/D3 Receptors Are a Common Site of Action for Antipsychotic Drugs—An Original Patient Data Meta-analysis of the SPECT and PET In Vivo Receptor Imaging Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ils.unc.edu [ils.unc.edu]
- 20. IRLAB receives positive feedback from EMA confirming alignment with FDA on Phase III program for Mesdopetam - IRLAB [irlab.se]
- 21. ENX-104 - Wikipedia [en.wikipedia.org]
- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 23. Dazzled by the dominions of dopamine: clinical roles of D3, D2, and D1 receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 24. pnas.org [pnas.org]
- To cite this document: BenchChem. [Introduction: The Quest for Precision in Dopaminergic Modulation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b113041#comparing-the-selectivity-of-novel-dopamine-antagonists\]](https://www.benchchem.com/product/b113041#comparing-the-selectivity-of-novel-dopamine-antagonists)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)